(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

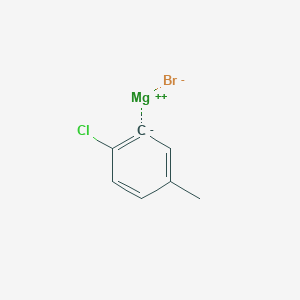

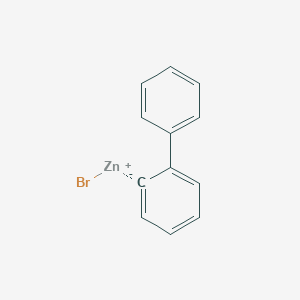

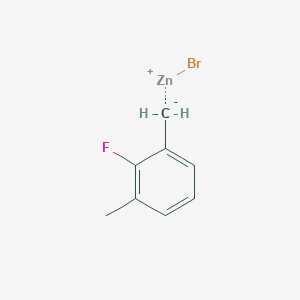

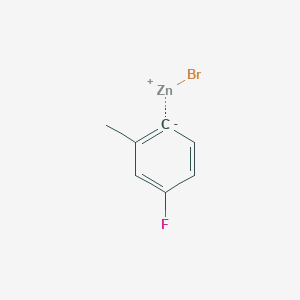

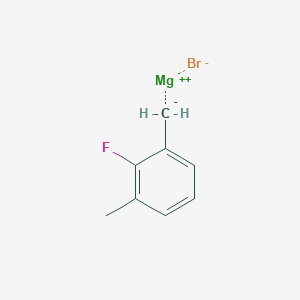

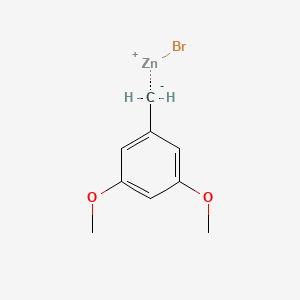

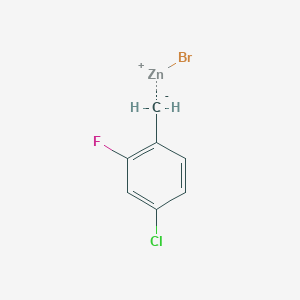

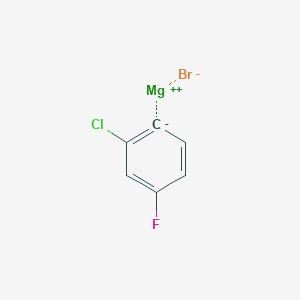

“(2-Chloro-4-fluorophenyl)magnesium bromide, 0.25 M in THF” is a Grignard reagent . It has a CAS Number of 1234212-37-3 and a molecular weight of 233.75 . The IUPAC name for this compound is bromo (2-chloro-4-fluorophenyl)magnesium .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q;;+1/p-1 . This indicates that the compound consists of a phenyl ring with chlorine and fluorine substituents, a bromine atom, and a magnesium atom .Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C .Scientific Research Applications

2CFMgBr/THF has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. In particular, the reagent has been used in the synthesis of carboxylic acids and amides. Additionally, the reagent has been used in the synthesis of a variety of other organic compounds, such as alcohols, aldehydes, and ketones.

Mechanism of Action

Target of Action

As a grignard reagent, it is known to react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds .

Mode of Action

(2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is a strong nucleophile and base. It can participate in nucleophilic addition reactions with electrophiles, particularly carbonyl compounds . The magnesium atom carries a partial positive charge, making the carbon atom more nucleophilic. This allows the carbon atom to attack the electrophilic carbon in carbonyl compounds, forming a new carbon-carbon bond .

Biochemical Pathways

Grignard reagents are commonly used in organic synthesis to form new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of (2-Chloro-4-fluorophenyl)magnesium bromide is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds . For example, it has been used as a reagent in the synthesis of key intermediates in the production of certain pharmaceuticals .

Action Environment

The action of (2-Chloro-4-fluorophenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically prepared and used under anhydrous conditions, as it reacts violently with water to produce hydrocarbons . It is also sensitive to air, which can lead to oxidation . Therefore, it is typically stored at low temperatures and under an inert atmosphere .

Advantages and Limitations for Lab Experiments

The use of 2CFMgBr/THF in laboratory experiments has a number of advantages. The reagent is relatively inexpensive and easy to use. Additionally, it is a mild reagent, which means that it can be used in a variety of applications without causing damage to the reaction vessel or the organic compounds. However, the reagent is not very soluble in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for the use of 2CFMgBr/THF. For example, the reagent could be used in the synthesis of a wider variety of organic compounds, such as heterocycles and polymers. Additionally, the reagent could be used in the synthesis of new pharmaceuticals or agrochemicals. Finally, the reagent could be used in the development of new materials, such as polymers or nanomaterials.

Synthesis Methods

2CFMgBr/THF is synthesized using a Grignard reaction. The Grignard reaction involves the reaction of an organomagnesium halide with an organic halide in the presence of a Lewis acid catalyst. In this case, the reaction of 2-chloro-4-fluorophenylmagnesium bromide with THF (tetrahydrofuran) produces the desired reagent. The reaction is typically carried out at room temperature, and the resulting solution is filtered to remove any unreacted starting materials.

properties

IUPAC Name |

magnesium;1-chloro-3-fluorobenzene-6-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKJSJZPRQDSGG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=[C-]1)Cl)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.